
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc: is a coordination compound that features zinc as the central metal atom coordinated with two different ligands: 3-methylbenzoate and octadec-9-enoate
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc typically involves the reaction of zinc salts with the respective carboxylic acids. For instance, zinc acetate can be reacted with 3-methylbenzoic acid and octadec-9-enoic acid under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the octadec-9-enoate ligand, which contains a double bond susceptible to oxidative cleavage.
Reduction: Reduction reactions may target the zinc center or the carboxylate ligands, potentially leading to the formation of different zinc complexes.
Substitution: Ligand substitution reactions can occur, where the 3-methylbenzoate or octadec-9-enoate ligands are replaced by other ligands, altering the properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in an appropriate solvent.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the octadec-9-enoate ligand.
Reduction: Reduced zinc complexes or altered carboxylate ligands.
Substitution: New zinc coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can act as a catalyst in various organic reactions, including polymerization and esterification processes.
Materials Science: It is used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The zinc center can impart antimicrobial properties, making the compound useful in medical applications.
Drug Delivery: The compound’s ability to coordinate with different ligands can be exploited in designing drug delivery systems.
Industry:
Coatings and Paints: The compound can be used in formulations for coatings and paints, providing durability and resistance to environmental factors.
Plastics and Polymers: It is used as an additive in the production of plastics and polymers to enhance their properties.
Wirkmechanismus
The mechanism by which (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)zinc exerts its effects is primarily through its coordination chemistry. The zinc center can interact with various molecular targets, including enzymes and cellular components, altering their activity. The carboxylate ligands can also participate in hydrogen bonding and other interactions, influencing the compound’s overall behavior.
Vergleich Mit ähnlichen Verbindungen
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)copper
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)nickel
- (Z)-(3-Methylbenzoato-O)(octadec-9-enoato-O)cobalt
Comparison:
- Uniqueness: The zinc compound is unique due to the specific properties imparted by the zinc center, such as its antimicrobial activity and catalytic potential.
- Differences: While similar compounds with copper, nickel, or cobalt centers may exhibit comparable coordination chemistry, their reactivity and applications can differ significantly due to the distinct properties of the metal centers.
Eigenschaften
CAS-Nummer |
85702-50-7 |
|---|---|
Molekularformel |
C26H42O4Zn |
Molekulargewicht |
484.0 g/mol |
IUPAC-Name |
3-methylbenzoic acid;(Z)-octadec-9-enoic acid;zinc |
InChI |
InChI=1S/C18H34O2.C8H8O2.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-6-3-2-4-7(5-6)8(9)10;/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5H,1H3,(H,9,10);/b10-9-;; |
InChI-Schlüssel |
MWNXAZUWESKNDY-XXAVUKJNSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.CC1=CC(=CC=C1)C(=O)O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



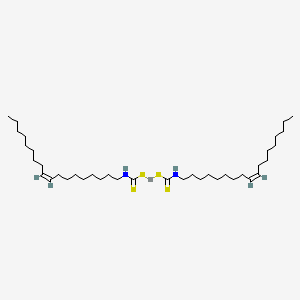
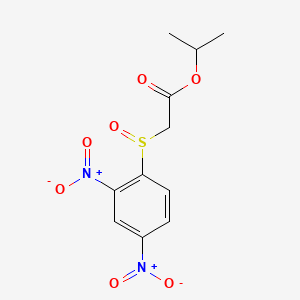
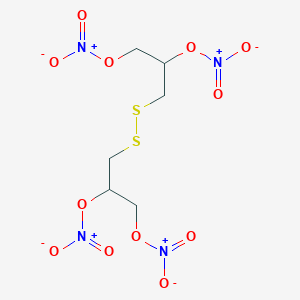
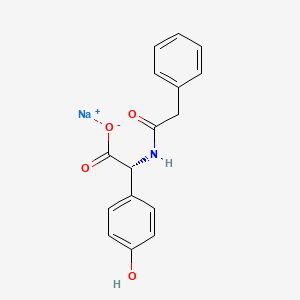

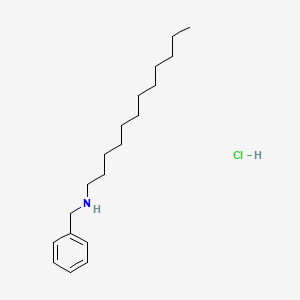



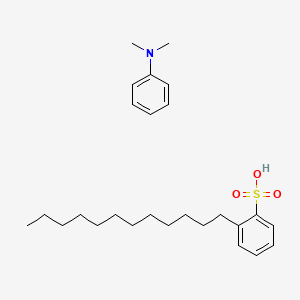
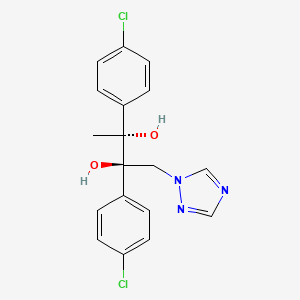

![3,7,7,9-Tetramethyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B12672733.png)
